アンゴリン

概要

説明

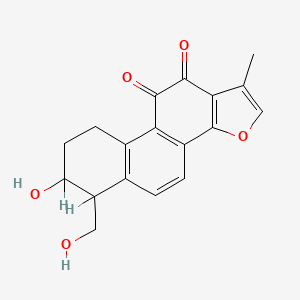

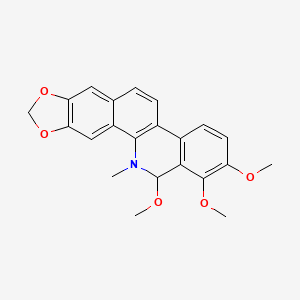

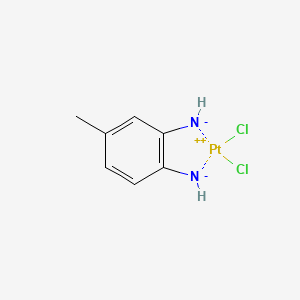

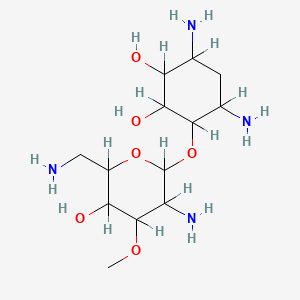

アンゴリンは、サンショウ属(Zanthoxylum)の植物であるZanthoxylum nitidum (Roxb.) DC.の根から単離されたベンゾフェナントリジンアルカロイドです。強力で選択的なIL-6/STAT3シグナル伝達経路の阻害作用が知られており、癌治療の有望な候補物質となっています .

科学的研究の応用

アンゴリンは、以下を含むいくつかの科学研究における応用があります。

作用機序

アンゴリンは、IL-6/STAT3シグナル伝達経路を選択的に阻害することでその効果を発揮します。STAT3リン酸化とその標的遺伝子発現を阻害し、構成的に活性化されたSTAT3を持つヒト癌細胞の増殖を阻害します . このメカニズムにより、アンゴリンはSTAT3シグナル伝達経路を標的とする抗癌剤の開発のための有望なリードとなっています .

類似の化合物:

アンゴリンの独自性: アンゴリンのIL-6/STAT3シグナル伝達経路の選択的阻害は、他のベンゾフェナントリジンアルカロイドとは異なります。STAT3リン酸化と標的遺伝子発現を阻害する能力により、アンゴリンは癌治療のためのユニークで有望な候補物質となっています .

生化学分析

Biochemical Properties

Angoline plays a crucial role in biochemical reactions, particularly in the inhibition of the IL6/STAT3 signaling pathway. It inhibits STAT3 phosphorylation and its target gene expression, thereby impeding cancer cell proliferation . Angoline interacts with various enzymes and proteins, including STAT3, STAT1, and NF-κB, although it exhibits selective inhibition primarily towards STAT3 with an IC50 of 11.56 μM .

Cellular Effects

Angoline exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of cancer cells such as MDA-MB-231, H4, and HepG2 by affecting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting STAT3 phosphorylation, Angoline disrupts the downstream signaling cascade, leading to reduced expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, Angoline exerts its effects through the inhibition of the IL6/STAT3 signaling pathway. It binds to STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of STAT3 target genes, which are crucial for cell proliferation and survival . Additionally, Angoline does not inhibit protein kinase C, distinguishing it from other benzophenanthridine alkaloids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Angoline have been observed to change over time. Angoline remains stable under standard storage conditions (4°C, protected from light) and exhibits consistent inhibitory effects on STAT3 phosphorylation over extended periods . Long-term studies have shown that Angoline maintains its efficacy in inhibiting cancer cell proliferation without significant degradation .

Dosage Effects in Animal Models

The effects of Angoline vary with different dosages in animal models. At lower doses, Angoline effectively inhibits STAT3 phosphorylation and cancer cell proliferation. At higher doses, potential toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Angoline is involved in metabolic pathways related to the IL6/STAT3 signaling pathway. It interacts with enzymes and cofactors that regulate STAT3 phosphorylation and gene expression . By inhibiting STAT3, Angoline affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced cancer cell proliferation .

Transport and Distribution

Within cells and tissues, Angoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Angoline reaches its target sites to exert its inhibitory effects on STAT3 phosphorylation .

Subcellular Localization

Angoline’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Angoline effectively inhibits STAT3 phosphorylation and disrupts the downstream signaling cascade .

準備方法

合成経路と反応条件: アンゴリンは、STAT3応答性遺伝子レポーターアッセイを用いて、Zanthoxylum nitidumのメタノール抽出物をバイオアッセイガイド付き分別することにより合成できます

工業的生産方法: 現在、アンゴリンの大規模工業生産方法に関する情報は限られています。入手可能なデータのほとんどは、実験室規模での合成と天然資源からの単離に焦点を当てています .

化学反応の分析

反応の種類: アンゴリンは、以下を含むさまざまな化学反応を起こします。

酸化: アンゴリンは特定の条件下で酸化され得ますが、詳細な反応機構は広く文書化されていません。

還元: アンゴリンに関与する還元反応はあまり一般的ではなく、十分に研究されていません。

一般的な試薬と条件: アンゴリンとの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。特定の条件は、目的の反応と生成物によって異なります .

主な生成物: アンゴリンを含む反応から生成される主な生成物は、反応の種類によって異なります。例えば、酸化は異なる酸化誘導体を生成する可能性があり、置換反応はさまざまな置換ベンゾフェナントリジン誘導体を生成する可能性があります .

類似化合物との比較

Chelerythrine: Another benzophenanthridine alkaloid known for its biological activities, including inhibition of protein kinase C (PKC).

Sanguinarine: A related alkaloid with similar structural features and biological activities, including anti-cancer properties.

Uniqueness of Angoline: Angoline’s selective inhibition of the IL-6/STAT3 signaling pathway sets it apart from other benzophenanthridine alkaloids. Its ability to inhibit STAT3 phosphorylation and target gene expression makes it a unique and promising candidate for cancer therapy .

特性

IUPAC Name |

1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943391 | |

| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-31-9 | |

| Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid](/img/structure/B1218814.png)